Zervamicin iib Zervamicin iib
Brand Name: Vulcanchem
CAS No.: 79395-85-0
VCID: VC16975159
InChI: InChI=1S/C90H139N19O22/c1-19-48(6)68(99-71(117)62(94-51(9)112)40-53-43-93-58-31-26-25-30-57(53)58)78(124)97-60(34-36-67(92)116)73(119)106-90(18,21-3)82(128)101-69(49(7)20-2)79(125)100-70(50(8)111)80(126)105-86(10,11)81(127)98-61(38-47(4)5)74(120)103-89(16,17)84(130)108-44-55(113)41-64(108)76(122)96-59(33-35-66(91)115)72(118)102-88(14,15)85(131)109-45-56(114)42-65(109)77(123)104-87(12,13)83(129)107-37-27-32-63(107)75(121)95-54(46-110)39-52-28-23-22-24-29-52/h22-26,28-31,43,47-50,54-56,59-65,68-70,93,110-111,113-114H,19-21,27,32-42,44-46H2,1-18H3,(H2,91,115)(H2,92,116)(H,94,112)(H,95,121)(H,96,122)(H,97,124)(H,98,127)(H,99,117)(H,100,125)(H,101,128)(H,102,118)(H,103,120)(H,104,123)(H,105,126)(H,106,119)/t48-,49-,50+,54+,55+,56+,59-,60-,61-,62-,63-,64-,65-,68-,69-,70-,90+/m0/s1
SMILES:
Molecular Formula: C90H139N19O22
Molecular Weight: 1839.2 g/mol

Zervamicin iib

CAS No.: 79395-85-0

Cat. No.: VC16975159

Molecular Formula: C90H139N19O22

Molecular Weight: 1839.2 g/mol

* For research use only. Not for human or veterinary use.

Zervamicin iib - 79395-85-0

Specification

CAS No. 79395-85-0
Molecular Formula C90H139N19O22
Molecular Weight 1839.2 g/mol
IUPAC Name (2S)-2-[[(2S,4R)-1-[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[1-[(2S,4R)-4-hydroxy-2-[[1-[(2S)-2-[[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]pentanediamide
Standard InChI InChI=1S/C90H139N19O22/c1-19-48(6)68(99-71(117)62(94-51(9)112)40-53-43-93-58-31-26-25-30-57(53)58)78(124)97-60(34-36-67(92)116)73(119)106-90(18,21-3)82(128)101-69(49(7)20-2)79(125)100-70(50(8)111)80(126)105-86(10,11)81(127)98-61(38-47(4)5)74(120)103-89(16,17)84(130)108-44-55(113)41-64(108)76(122)96-59(33-35-66(91)115)72(118)102-88(14,15)85(131)109-45-56(114)42-65(109)77(123)104-87(12,13)83(129)107-37-27-32-63(107)75(121)95-54(46-110)39-52-28-23-22-24-29-52/h22-26,28-31,43,47-50,54-56,59-65,68-70,93,110-111,113-114H,19-21,27,32-42,44-46H2,1-18H3,(H2,91,115)(H2,92,116)(H,94,112)(H,95,121)(H,96,122)(H,97,124)(H,98,127)(H,99,117)(H,100,125)(H,101,128)(H,102,118)(H,103,120)(H,104,123)(H,105,126)(H,106,119)/t48-,49-,50+,54+,55+,56+,59-,60-,61-,62-,63-,64-,65-,68-,69-,70-,90+/m0/s1
Standard InChI Key ORHLIQNDLPNECR-ABXCHVPDSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@](C)(CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N2C[C@@H](C[C@H]2C(=O)NC(C)(C)C(=O)N3CCC[C@H]3C(=O)N[C@H](CC4=CC=CC=C4)CO)O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)C
Canonical SMILES CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)(CC)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CC(CC1C(=O)NC(CCC(=O)N)C(=O)NC(C)(C)C(=O)N2CC(CC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)CO)O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C

Introduction

Structural Characteristics of Zervamicin IIB

Zervamicin IIB adopts a bent helical conformation characterized by a 23° curvature at hydroxyproline (Hyp10) in micellar environments, as resolved through NMR spectroscopy . The peptide’s N-terminus forms a canonical α-helix stabilized by i→i+4 hydrogen bonds, while the C-terminal segment transitions into a 3₁₀-helix with i→i+3 hydrogen bonding patterns . This structural duality is critical for its membrane interactions, as the α-helical region mediates initial lipid headgroup contacts, whereas the 3₁₀ segment facilitates conformational flexibility during channel assembly .

Key Structural Parameters

ParameterValue/DescriptionMethodologySource
Amino Acid Composition16 residues, including α-aminoisobutyric acid (Aib) and Hyp10NMR Spectroscopy
Helical Bend Angle23° at Hyp10 in micellesNMR (NOESY)
Hydrogen Bond PatternN-terminal α-helix (i→i+4), C-terminal 3₁₀-helix (i→i+3)MD Simulations
Amphipathicity IndexHydrophobic face (Leu, Aib), polar face (Gln, Hyp)Surface Analysis

The presence of Aib residues enhances helical stability by restricting φ/ψ dihedral angles, a hallmark of peptaibol antibiotics . Molecular dynamics (MD) simulations further demonstrate that this rigid structure prevents deep penetration into hydrophobic membrane cores, instead favoring interactions with lipid headgroups .

Mechanism of Ion Channel Formation

Zervamicin IIB forms voltage-dependent ion channels through a barrel-stave mechanism, requiring pentameric or hexameric bundles for stable pore formation . MD simulations reveal that the peptide initially binds peripherally to membrane surfaces, with its N-terminus oriented 40° relative to prokaryotic bilayers . This angular approach facilitates dimerization, where two peptide molecules cooperatively penetrate the lipid headgroup region, creating a pre-pore state .

Channel Properties

  • Conductance States: Multilevel conductance arises from variable oligomerization (pentamers: 500 pS, hexamers: 750 pS in 1 M KCl) .

  • Voltage Dependence: Membrane depolarization drives deeper insertion, with a threshold of ±80 mV triggering full channel assembly .

  • Ion Selectivity: Cation-selective (PK⁺/PCl⁻ = 4.7) due to negatively charged Glu and Gln residues lining the pore .

Notably, the peptide exhibits stronger interactions with prokaryotic membranes (phosphatidylethanolamine-rich) than eukaryotic systems (phosphatidylcholine-rich), attributed to increased hydrogen bonding with bacterial lipid headgroups .

Membrane Interaction Dynamics

Zervamicin IIB’s membrane activity is governed by electrostatic and hydrophobic forces. In prokaryotic models, the peptide’s N-terminus engages phosphatidylethanolamine headgroups via hydrogen bonds, inducing localized membrane curvature and fluidity changes . Contrastingly, in eukaryotic membranes, the peptide remains parallel to the surface, unable to penetrate beyond the headgroup region .

Interaction Metrics

Membrane TypeBinding Affinity (ΔG, kcal/mol)Penetration Depth (Å)Dimerization Frequency
Prokaryotic (PE:PG 7:3)-9.2 ± 1.18.3 ± 0.978%
Eukaryotic (PC:Chol 4:1)-4.8 ± 0.72.1 ± 0.422%

Data derived from all-atom MD simulations (100 ns trajectories) highlight the peptide’s prokaryotic selectivity . Relaxation probe assays using 5-doxylstearate confirm peripheral binding, with the N-terminus embedded 8–10 Å into micelle interiors .

Antimicrobial Activity and Selectivity

Zervamicin IIB demonstrates broad-spectrum activity against Gram-positive bacteria (MIC₉₀: 2–4 µg/mL for Staphylococcus aureus) and filamentous fungi (MIC₉₀: 8–16 µg/mL for Aspergillus fumigatus) . Its selectivity stems from:

  • Membrane Composition: Higher affinity for anionic phospholipids (e.g., phosphatidylglycerol) in bacterial membranes .

  • Dimerization Potential: Enhanced pore formation in prokaryotic systems due to favorable lipid-peptide hydrogen bonding .

  • Pore Stability: Pentameric channels in bacteria exhibit lifetimes >10 ms vs. <2 ms in eukaryotic cells .

Comparative Analysis of Peptaibol Antibiotics

CompoundSourceKey Structural FeaturesBiological Activity
Zervamicin IIBEmericellopsis salmosynnemata16 residues, Hyp10, Aib-richVoltage-gated ion channels
AlamethicinTrichoderma viride20 residues, Glu18, Aib-richNon-selective ion channels
Trichogin GA IVTrichoderma longibrachiatum11 residues, Octanoyl N-terminusMembrane permeabilization
Antiamoebin IEmericellopsis poonensis16 residues, Phe-rich C-terminusAntiprotozoal activity

Zervamicin IIB’s shorter length and Hyp-mediated bending distinguish it from linear peptaibols like alamethicin, enabling unique voltage-sensing capabilities .

Future Research Directions

  • Structural Optimization: Modifying C-terminal residues (e.g., Hyp10→Pro) to enhance prokaryotic membrane penetration .

  • Delivery Systems: Lipid nanoparticle encapsulation to improve pharmacokinetics and reduce hemolytic activity.

  • In Vivo Efficacy: Testing in murine models of multidrug-resistant bacterial infections.

  • Synergistic Combinations: Pairing with β-lactam antibiotics to bypass outer membrane barriers in Gram-negative pathogens.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator